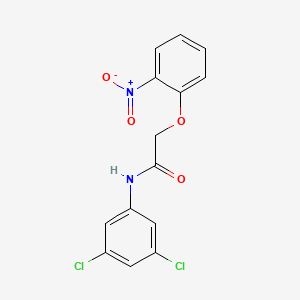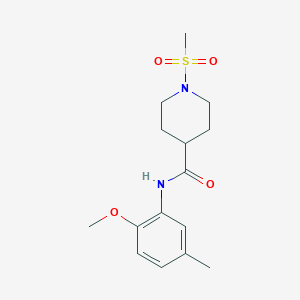![molecular formula C18H19NO5 B5859938 methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound that has recently gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MPA and is used as a chemical intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of MPA is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of certain neurotransmitters, such as acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPA in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. It is also relatively inexpensive compared to other chemical intermediates. However, one of the limitations of using MPA is its potential toxicity, which can pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are several future directions for the research and development of MPA. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of MPA, which could lead to more efficient and cost-effective methods of synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential effects on the body.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-aminophenol with 2-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl chloroacetate to obtain MPA. This method is a simple and efficient way to produce MPA in large quantities.
Wissenschaftliche Forschungsanwendungen
MPA has various scientific research applications, including its use as a chemical intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of polymers and materials, such as thermoplastic elastomers and polyurethanes.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-5-3-4-6-16(13)24-11-17(20)19-14-7-9-15(10-8-14)23-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVMIUYGJDNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)


![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)



![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)